molecular formula C7H6BrN3 B1522666 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine CAS No. 61552-56-5

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Katalognummer: B1522666
CAS-Nummer: 61552-56-5
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: FCZJIRXUFGLNDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 61552-56-5) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue known for its utility as a purine antimetabolite in biochemical reactions . The bromine substituent at the 3-position makes this compound a particularly valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl groups to create more complex derivatives for biological evaluation . This scaffold is prominently featured in the development of therapeutic agents, with research demonstrating the broad pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising activity as antitrypanosomal, antischistosomal, HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligands, and antianxiety agents . Recent studies continue to explore pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of critical kinases like CDK2 and TRKA with antiproliferative activity, highlighting their ongoing relevance in oncology research . The presence of the bromine atom at position 3 provides a strategic handle for structural diversification, allowing researchers to explore structure-activity relationships and optimize compounds for specific biological targets. This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis applications only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Eigenschaften

IUPAC Name

3-bromo-7-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZJIRXUFGLNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678374
Record name 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-56-5
Record name 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a heterocyclic structure that imparts unique chemical reactivity and biological properties. Its molecular formula is C6H6BrN3C_6H_6BrN_3 with a molecular weight of approximately 215.04 g/mol. The bromine atom at the 3-position and the methyl group at the 7-position are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : This compound has been shown to inhibit several kinases involved in cell proliferation and survival, including Pim-1 and Flt-3. These kinases are often overexpressed in various cancers, making them attractive targets for anticancer therapies .
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's efficacy was enhanced when used in combination with doxorubicin, indicating potential for synergistic effects in cancer treatment .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer : Research indicates that it possesses strong antitumor properties through the inhibition of specific kinases associated with cancer progression. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
  • Antimicrobial : Preliminary studies suggest that pyrazolo[1,5-a]pyrimidines may also exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.
  • Anti-inflammatory : Similar compounds in the pyrazolo family have demonstrated anti-inflammatory effects, which could be relevant for conditions involving chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Kinases : A study reported that this compound exhibits nanomolar inhibitory activity against Pim-1 kinase. The inhibition was confirmed through cellular assays measuring phosphorylation levels of BAD protein, indicating its role in apoptosis regulation .
  • Combination Therapy : In experiments combining this compound with doxorubicin on breast cancer cells, researchers observed a significant increase in cytotoxicity compared to either treatment alone. This suggests that this compound could enhance the efficacy of existing chemotherapeutic agents .

Data Table of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of Pim-1 and Flt-3 kinases
AntimicrobialPotential activity against pathogens
Anti-inflammatoryModulation of inflammatory pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-bromo derivatives, exhibit notable anticancer properties. They function as selective protein inhibitors and have been studied for their potential to target various cancer cell lines. For instance, the compound has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for further drug development .

Anxiolytic and Psychopharmacological Properties
Some studies have highlighted the anxiolytic effects of 3-halo-pyrazolo[1,5-a]pyrimidines. These compounds have been tested for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders .

Antimicrobial and Antiparasitic Activity
The compound's structure allows it to interact with biological targets crucial for the survival of pathogens. Research has documented its effectiveness against various microorganisms and parasites, indicating its potential as a lead compound in the development of new antimicrobial agents .

Biological Research

Cellular Assays and Mechanistic Studies
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is frequently utilized in biological assays to elucidate its mechanism of action. Studies have demonstrated its ability to influence cellular pathways related to apoptosis and cell proliferation, providing insights into its therapeutic potential .

Material Science

Photophysical Properties
The unique electronic structure of pyrazolo[1,5-a]pyrimidines makes them suitable for applications in optoelectronics. Research has shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable light absorption and emission characteristics .

Synthesis of Functionalized Materials
The bromine substituent on the pyrazolo[1,5-a]pyrimidine scaffold facilitates further chemical modifications. This allows for the creation of diverse functional materials with tailored properties for specific applications in sensors and coatings .

  • Anticancer Drug Development
    A study explored the synthesis of various halogenated pyrazolo[1,5-a]pyrimidines, including 3-bromo derivatives, which were tested against multiple cancer cell lines. The results indicated significant cytotoxicity and selective inhibition of tumor growth markers, suggesting a promising avenue for drug development .
  • Psychopharmacological Research
    In a clinical trial setting, derivatives of this compound were evaluated for their anxiolytic effects in animal models. The findings supported their potential use as therapeutic agents for anxiety disorders due to their favorable pharmacokinetic profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional diversity of pyrazolo[1,5-a]pyrimidines arises from substitutions at key positions. Below is a comparative analysis of 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine with analogous derivatives:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name CAS Number Substituents Similarity Score* Key Properties/Applications References
This compound Not provided C-3: Br; C-7: CH₃ Reference (1.00) Intermediate for kinase inhibitors
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 877173-84-7 C-3: Br; C-7: Cl 0.87 Higher electrophilicity at C-7
5,7-Dichloropyrazolo[1,5-a]pyrimidine 57489-77-7 C-5: Cl; C-7: Cl 0.86 Substrate for SNAr reactions
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine 960613-96-1 C-3: Br; C-5: Cl 0.86 Dual halogenation enhances cross-coupling
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CID 49761310 C-3: Br; C-2: CH₃ 0.65 Altered regioselectivity in reactions
3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2142660-18-0 C-3: Br; C-2: CF₃; C-7: NH₂ N/A Enhanced lipophilicity for CNS targeting
7-(Trifluoromethyl)-3-bromopyrazolo[1,5-a]pyrimidine N/A C-3: Br; C-7: CF₃ N/A Improved metabolic stability

*Similarity scores calculated using structural and functional group alignment relative to this compound .

Key Comparisons

Substituent Effects on Reactivity :

  • Electrophilicity : The 7-chloro derivative (CAS 877173-84-7) exhibits higher electrophilicity at C-7 compared to the 7-methyl analogue, enabling efficient nucleophilic aromatic substitution (SNAr) reactions with amines or thiols .
  • Cross-Coupling : Bromine at C-3 facilitates Suzuki-Miyaura cross-coupling with boronic acids, as demonstrated for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . The methyl group at C-7 in the target compound may sterically hinder coupling at C-3 compared to smaller substituents (e.g., Cl).

Biological Activity :

  • Kinase Inhibition : Substitution at C-7 with morpholine (e.g., 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine) significantly enhances PI3Kδ inhibition, suggesting that bulkier groups at this position optimize kinase binding . The methyl group in this compound may offer moderate activity compared to trifluoromethyl or halogenated analogues.
  • Antimicrobial Properties : Chlorinated derivatives (e.g., 5,7-dichloro) show enhanced antimicrobial activity due to increased electrophilicity and membrane permeability .

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group at C-7 (e.g., 7-(trifluoromethyl) derivatives) increases logP values, improving blood-brain barrier penetration .
  • Melting Points : Halogenated derivatives (e.g., 3-bromo-7-chloro) generally exhibit higher melting points (>200°C) compared to methyl-substituted analogues, likely due to stronger intermolecular halogen bonding .

Vorbereitungsmethoden

Starting Materials and Reaction Conditions

  • The key starting material is the pyrazolo[1,5-a]pyrimidine core bearing a methyl group at the 7th position.
  • Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.
  • The reaction is carried out in tetrahydrofuran (THF) under reflux conditions, usually for about 20 hours .
  • The reaction proceeds via electrophilic aromatic substitution, selectively brominating the 3-position of the fused heterocycle.

Yields and Purification

  • The brominated products are obtained in good to excellent yields (70–98%) .
  • Purification is commonly done by recrystallization from hexane to isolate the pure this compound derivatives.

Mechanistic Insights

  • The regioselectivity is attributed to the electronic distribution in the fused ring system, favoring electrophilic attack at the 3-position.
  • The mild and convenient bromination protocol avoids over-bromination or side reactions, making it practical for laboratory and potential industrial synthesis.

One-Pot Tandem Cyclization and Halogenation

Reaction Scheme

  • This method involves a three-component reaction starting from:
    • 3-amino-5-methyl-1H-pyrazole,
    • electrophilic alkenones such as 1,1,1-trichloro-4-alkoxy-3-alken-2-ones,
    • and halide sources (e.g., NaBr for bromination).

Procedure and Conditions

  • The reaction is typically performed in acetic acid under reflux for 16 hours .
  • The halogen source (NaBr) is added to promote in situ bromination during the cyclization process.
  • This tandem approach allows the formation of the pyrazolo[1,5-a]pyrimidine ring system and simultaneous introduction of the bromine atom at the 3-position.

Advantages

  • This one-pot method is highly regioselective , practical, and straightforward.
  • It avoids isolation of intermediate compounds, improving overall efficiency.
  • The method has been demonstrated to produce 3-bromo-7-methylpyrazolo[1,5-a]pyrimidines with moderate to good yields .

Industrial and Synthetic Scale Considerations

  • In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, improve heat transfer, and enhance mixing, thus increasing yields and reducing impurities.
  • Purification often involves recrystallization or chromatographic techniques to achieve high purity standards required for pharmaceutical intermediates.

Comparative Data Table of Preparation Methods

Aspect Bromination of Preformed Pyrazolo[1,5-a]pyrimidine One-Pot Tandem Cyclization/Halogenation
Starting Materials Pyrazolo[1,5-a]pyrimidine derivatives 3-amino-5-methyl-1H-pyrazole + alkenones + NaBr
Brominating Agent N-bromosuccinimide (NBS) Sodium bromide (NaBr)
Solvent THF Acetic acid
Reaction Temperature Reflux (~66 °C for THF) Reflux (~118 °C for acetic acid)
Reaction Time ~20 hours ~16 hours
Yield Range 70–98% Moderate to good (variable)
Purification Method Recrystallization from hexane Recrystallization or chromatography
Regioselectivity High High
Scalability Suitable for scale-up with optimization Potential for scale-up with process control

Research Findings and Notes

  • The bromination using NBS is a mild and selective method for introducing bromine at the 3-position without affecting other positions or substituents on the pyrazolo[1,5-a]pyrimidine ring.
  • The one-pot tandem cyclization/halogenation method offers a convenient synthetic route that integrates ring formation and halogenation, reducing the number of synthetic steps.
  • Both methods have been validated by spectral characterization (NMR, MS) confirming the substitution pattern and purity of the final compounds.
  • Reaction optimization studies indicate that solvent choice, temperature, and reaction time critically affect yields and selectivity.
  • The brominated products serve as valuable intermediates for further functionalization, including nucleophilic substitution reactions at the bromine site.

Q & A

Q. What are the common synthetic routes for 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

The synthesis typically involves cyclization of aminopyrazole precursors with β-diketones or enaminones. For example, coupling 5-aminopyrazoles with electrophilic reagents (e.g., brominated ketones) under reflux in ethanol or DMF yields the pyrazolo[1,5-a]pyrimidine core. Characterization relies on IR spectroscopy (C=O and NH stretches), NMR (δ 6.0–8.5 ppm for aromatic protons), and mass spectrometry (M+H⁺ peaks) . Recrystallization from ethanol/DMF is critical for purity .

Q. Which analytical techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To identify substituent positions (e.g., bromine at C3, methyl at C7) and aromatic proton coupling patterns .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystalline derivatives .
  • Elemental analysis : Validates empirical formulas (e.g., C8H7BrN4 for the parent compound) .

Advanced Research Questions

Q. How can functionalization at position 7 of pyrazolo[1,5-a]pyrimidine be optimized for diverse pharmacological applications?

Position 7 is reactive due to electron-deficient pyrimidine rings. Strategies include:

  • Nucleophilic substitution : Replace bromine with amines (e.g., piperidine) in polar aprotic solvents (DMF, acetonitrile) under reflux .
  • Cross-coupling reactions : Use Pd catalysts for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Trifluoromethylation : Introduce CF3 groups via silylformamidine intermediates at 60–90°C .
    Example: Methyl 3-bromo-7-((dimethylamino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate (90% yield) was synthesized using silylformamidine at room temperature .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Bromine at C3 : Enhances binding to adenosine receptors (A2A/A3 antagonism; IC50 < 100 nM) .
  • Methyl at C7 : Improves metabolic stability by reducing CYP450 oxidation .
  • Substituents at C5 : Aryl groups (e.g., 4-tolyl) increase affinity for kinase targets (e.g., Pf-dihydroorotate dehydrogenase; IC50 0.16 mM) .
    Note: Bioactivity assays should use in vitro enzyme inhibition (e.g., HMG-CoA reductase ) and in vivo anti-inflammatory models (e.g., carrageenan-induced edema ).

Q. How can researchers resolve contradictions in reported yields or activities of derivatives?

  • Reaction condition analysis : Compare solvent polarity (e.g., DMF vs. ethanol) and temperature effects. For instance, yields drop from 90% to 67% when substituting bromine with piperidine at 25°C vs. reflux .
  • Data normalization : Use standardized bioassay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Crystallographic validation : Confirm stereochemistry of active derivatives (e.g., 3R-piperidinyl in anticancer agents ).

Q. What methodologies are recommended for studying intermolecular interactions in pyrazolo[1,5-a]pyrimidine crystals?

  • Hydrogen-bond analysis : Identify N–H···N/O interactions using Mercury software (e.g., N2–H2···N1 in 7-chloro derivatives ).
  • Hirshfeld surface analysis : Quantify π-π contacts (e.g., 15% contribution in 2-methyl-5-(4-tolyl) derivatives ).
  • Thermal stability tests : DSC/TGA to correlate packing efficiency with melting points .

Q. Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening for solvent/catalyst combinations (e.g., Pd(OAc)2/XPhos for cross-couplings ).
  • Bioactivity correlation : Apply QSAR models to link substituent electronegativity (Hammett σ values) with receptor binding .
  • Data reproducibility : Report NMR shifts in CDCl3/DMSO-d6 with TMS reference and MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.